1-(Morpholine-4-sulfonyl)piperidin-3-amine
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Overview
Description
1-(Morpholine-4-sulfonyl)piperidin-3-amine is a chemical compound that features a piperidine ring substituted with a morpholine-4-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholine-4-sulfonyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with morpholine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholine-4-sulfonyl)piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Morpholine-4-sulfonyl)piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Morpholine-4-sulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Morpholine-4-sulfonyl)piperidine
- 1-(Morpholine-4-sulfonyl)pyrrolidine
- 1-(Morpholine-4-sulfonyl)azepane
Uniqueness
1-(Morpholine-4-sulfonyl)piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
Molecular Formula |
C9H19N3O3S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
1-morpholin-4-ylsulfonylpiperidin-3-amine |
InChI |
InChI=1S/C9H19N3O3S/c10-9-2-1-3-12(8-9)16(13,14)11-4-6-15-7-5-11/h9H,1-8,10H2 |
InChI Key |
REVNYTOZZKZUEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N2CCOCC2)N |
Origin of Product |
United States |
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